molecular formula C18H19N5O4S2 B11256516 methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate

methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11256516
M. Wt: 433.5 g/mol
InChI Key: YANHDMCGBBXZGJ-UHFFFAOYSA-N
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Description

Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate is a heterocyclic compound featuring a fused [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one core. Key structural elements include:

  • Sulfanyl acetyl linkage: Connects the triazine-thiadiazole core to the benzoate ester, offering flexibility and possible hydrogen-bonding interactions.
  • Methyl benzoate group: Introduces an ester functionality, which may affect solubility and bioavailability.

Synthetic routes for analogous compounds (e.g., N-(3-methyl-4-oxo-4H-thiadiazolo-triazin-7-yl)benzamide) involve cyclization reactions between thioxothiourea derivatives and acyl isothiocyanates, as demonstrated in and . The tert-butyl variant likely follows similar pathways, with tert-butyl groups introduced via alkylation or substitution reactions .

Properties

Molecular Formula

C18H19N5O4S2

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 4-[[2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H19N5O4S2/c1-18(2,3)13-14(25)23-16(21-20-13)29-17(22-23)28-9-12(24)19-11-7-5-10(6-8-11)15(26)27-4/h5-8H,9H2,1-4H3,(H,19,24)

InChI Key

YANHDMCGBBXZGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate involves multiple steps. One common synthetic route starts with the preparation of the thiadiazolo-triazinyl intermediate, which is then reacted with a benzoate derivative under specific conditions to form the final product . The reaction conditions typically involve the use of solvents like methylene chloride and catalysts such as imidazole to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The thiadiazolo-triazinyl moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved are still under investigation, but they likely include inhibition of key enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Methyl 4-({[(3-tert-butyl-4-oxo-4H-thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate Thiadiazolo-triazinone tert-butyl, benzoate ester ~435 (estimated) Drug development, agrochemicals
3-tert-Butyl-7-{[2-(4-cyclohexylphenyl)-2-oxoethyl]sulfanyl}-4H-thiadiazolo[2,3-c][1,2,4]triazin-4-one Thiadiazolo-triazinone tert-butyl, cyclohexylphenyl ketone ~483 (estimated) Lipophilic drug candidates
N-(3-Methyl-4-oxo-4H-thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide Thiadiazolo-triazinone Methyl, benzamide ~331 Bioactive intermediates
Methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate Thiazolo-triazole Dimethoxyphenyl, benzoate ester ~437 Photodynamic therapy agents
Metsulfuron Methyl Ester Triazine-sulfonylurea Methyl benzoate, sulfonylurea bridge ~381 Herbicides

Research Findings and Implications

  • Synthetic Flexibility: The acetyl amino linker in the target compound allows for modular synthesis, enabling diversification of substituents for structure-activity relationship (SAR) studies .

Biological Activity

Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate (CAS Number: 540772-34-7) is a novel compound with potential biological activity. Its structure includes a thiadiazole moiety and a benzoate group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound based on current research findings.

PropertyValue
Molecular FormulaC16H20N4O3S
Molecular Weight356.42 g/mol
CAS Number540772-34-7
SMILESCC(C)(C)N1=NNC(=O)C(=S)C1=OCC(=O)N(C(=O)OC)C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antibacterial effect.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer activity. In vitro assays showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In a recent study, it was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains. The results suggest that the compound could be developed into an effective antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay revealed that this compound exhibited an IC50 value of 15 µM against MCF-7 cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Study 3: Anti-inflammatory Mechanism

In vitro experiments using RAW264.7 macrophages showed that treatment with the compound significantly downregulated TNF-alpha and IL-6 levels in response to LPS stimulation. This highlights its potential as an anti-inflammatory agent.

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